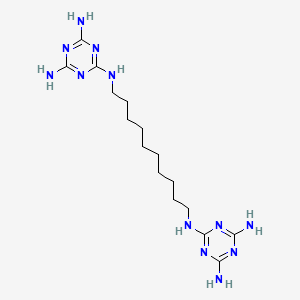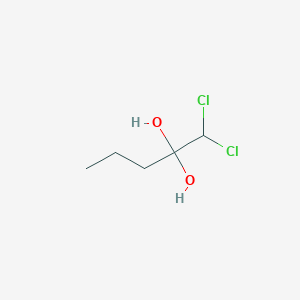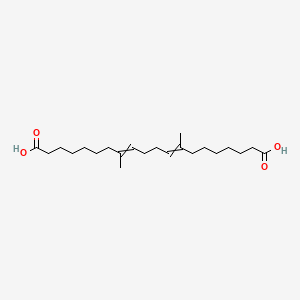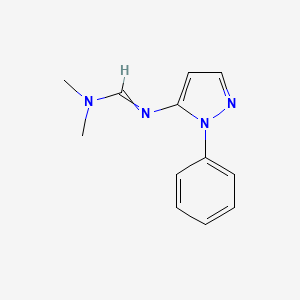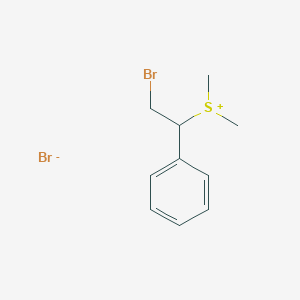
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is an organic compound that features a bromine atom attached to a phenylethyl group, which is further bonded to a dimethylsulfanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide typically involves the reaction of 2-bromo-1-phenylethyl bromide with dimethyl sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2CHBr+(CH3)2S→C6H5CH2CHBr(CH3)2S+Br−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and techniques to handle the reagents and products safely.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenylethyl derivatives.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Sulfides are produced.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.
Industry
In the industrial sector, this compound is used in the synthesis of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromine atom acts as a leaving group, allowing the sulfanium moiety to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1-phenylethyl)(dimethyl)sulfanium chloride
- (2-Iodo-1-phenylethyl)(dimethyl)sulfanium iodide
- (2-Bromo-1-phenylethyl)(methyl)ethylsulfanium bromide
Uniqueness
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
75326-15-7 |
|---|---|
Molecular Formula |
C10H14Br2S |
Molecular Weight |
326.09 g/mol |
IUPAC Name |
(2-bromo-1-phenylethyl)-dimethylsulfanium;bromide |
InChI |
InChI=1S/C10H14BrS.BrH/c1-12(2)10(8-11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LLYBTHBKOGAGQW-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)C(CBr)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



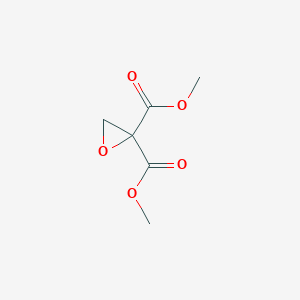
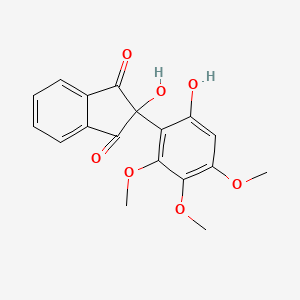
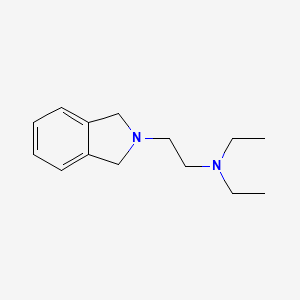

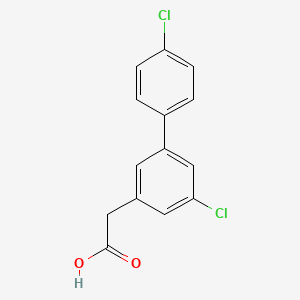
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)
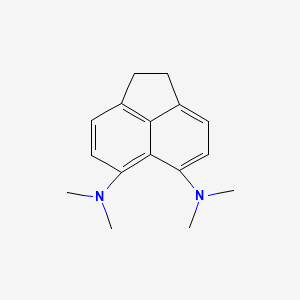
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
